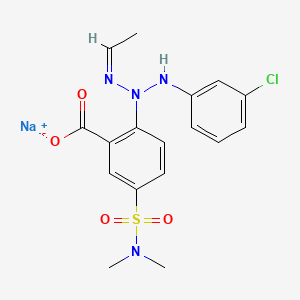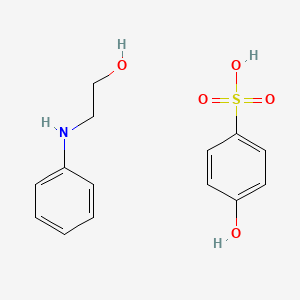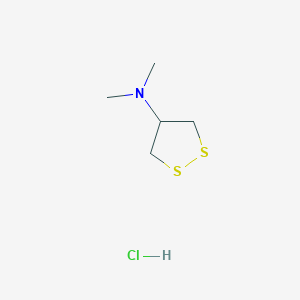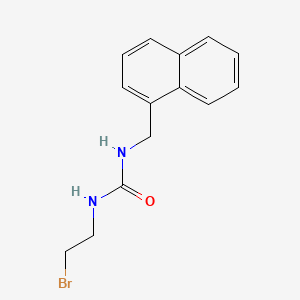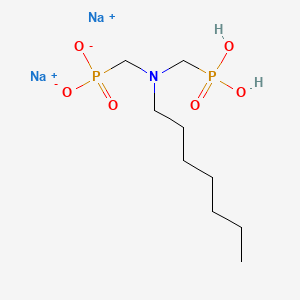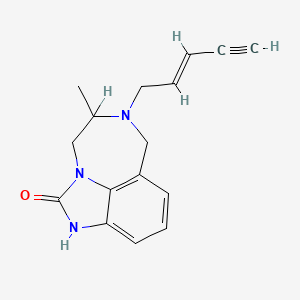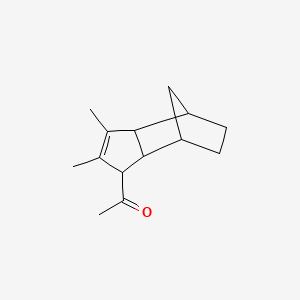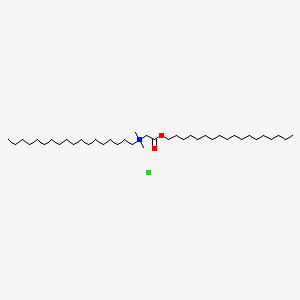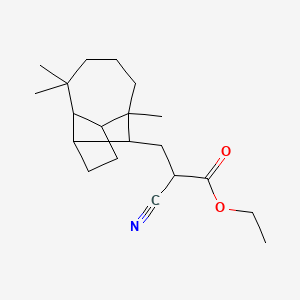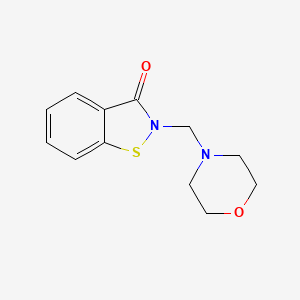
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one: is a heterocyclic compound that features a morpholine ring attached to a benzisothiazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-chloromethyl-1,2-benzisothiazol-3(2H)-one with morpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazolone ring.
Reduction: Reduction reactions can target the carbonyl group in the benzisothiazolone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate are often used to deprotonate the morpholine ring, facilitating nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzisothiazolone core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Morpholinylmethyl)phenol
- 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines
- 2-Methoxy-4-(4-morpholinylmethyl)phenol
Uniqueness
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is unique due to the presence of both a morpholine ring and a benzisothiazolone core. This dual functionality allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
84012-54-4 |
|---|---|
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14N2O2S/c15-12-10-3-1-2-4-11(10)17-14(12)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
Clave InChI |
BYDCJQINJGGKLU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


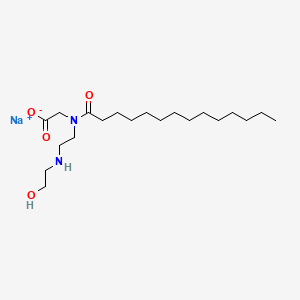
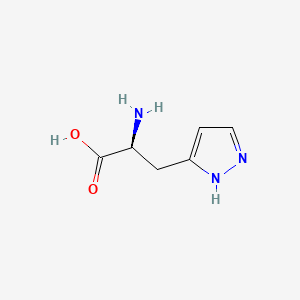
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
